molecular formula C14H18F2O B6287742 2,2-Difluoro-1-(4-pentylphenyl)propan-1-one CAS No. 2737207-69-9

2,2-Difluoro-1-(4-pentylphenyl)propan-1-one

Cat. No.: B6287742
CAS No.: 2737207-69-9
M. Wt: 240.29 g/mol
InChI Key: FYOFLVOGTCYJNY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-pentylphenyl)propan-1-one is a synthetic compound with the molecular formula C14H18F2O and a molecular weight of 240.29 g/mol. It is known for its potential biological activity and various applications in scientific research.

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and appropriate reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-1-(4-pentylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-1-(4-pentylphenyl)propan-1-one has gained significant attention in scientific research due to its potential biological activity. Its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-pentylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2,2-Difluoro-1-(4-pentylphenyl)propan-1-one can be compared with other similar compounds, such as:

  • 2,2-Difluoro-1-(4-methylphenyl)propan-1-one
  • 2,2-Difluoro-1-(4-ethylphenyl)propan-1-one
  • 2,2-Difluoro-1-(4-propylphenyl)propan-1-one

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific pentyl group, which may influence its chemical properties and biological activity.

Properties

IUPAC Name

2,2-difluoro-1-(4-pentylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-3-4-5-6-11-7-9-12(10-8-11)13(17)14(2,15)16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFLVOGTCYJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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